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molecular formula C8H5BrS B096252 6-Bromobenzo[b]thiophene CAS No. 17347-32-9

6-Bromobenzo[b]thiophene

Cat. No. B096252
M. Wt: 213.1 g/mol
InChI Key: OQIMJOXSDVGEBU-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

Copper powder (100 g, 1.57 mol) is added to a solution of 6-bromo-benzo[b]-thiophene-2-carboxylic acid (1.04 Kg, 4.04 mol) in quinoline (2.5 L) at room temperature. The reaction mixture is heated to reflux (195° C.) for 10 h. The reaction mixture is cooled to room temperature and poured onto ice (2.5 Kg). Concentrated HCl (2.5 L) is added while stirring the resulting mass for 1 h. The reaction mixture is extracted with hexane (4×3 L) and washed with dilute HCl (1×2 L), aqueous bicarbonate (1×5 L), and brine solution (1×5 L). The layers are separated and the organic layer is dried over sodium sulfate and concentrated to give the title compound (0.54 Kg, 62%) as a light yellow solid.
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
1.04 kg
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Name
Copper
Quantity
100 g
Type
catalyst
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[C:8](C(O)=O)[S:7][C:6]=2[CH:13]=1.Cl>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
2.5 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.04 kg
Type
reactant
Smiles
BrC=1C=CC2=C(SC(=C2)C(=O)O)C1
Name
Quantity
2.5 L
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
Copper
Quantity
100 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Stirring
Type
CUSTOM
Details
while stirring the resulting mass for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice (2.5 Kg)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with hexane (4×3 L)
WASH
Type
WASH
Details
washed with dilute HCl (1×2 L), aqueous bicarbonate (1×5 L), and brine solution (1×5 L)
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC2=C(SC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 kg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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